![molecular formula C15H15N3O2 B3339395 3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea CAS No. 1016852-21-3](/img/structure/B3339395.png)
3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea
Overview
Description
“3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea” is a chemical compound with the molecular formula C15H15N3O2 . It has a molecular weight of 269.30 g/mol . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H11N3O2/c1-6(12-14)7-2-4-8(5-3-7)11-9(10)13/h2-6H,1H3,(H3,10,11,13) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.Mechanism of Action
3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea selectively inhibits the synthesis of 20-HETE by blocking the activity of the enzyme CYP4A. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that plays a crucial role in the pathogenesis of various diseases. By inhibiting 20-HETE synthesis, this compound exerts its therapeutic effects by reducing vasoconstriction, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cardiovascular diseases, this compound reduces blood pressure by dilating blood vessels and improving endothelial function. In cancer, this compound inhibits tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, this compound attenuates the production of pro-inflammatory cytokines and chemokines by inhibiting NF-κB and MAPK signaling pathways.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea is its specificity for CYP4A and 20-HETE synthesis. This allows for precise targeting of the pathway without affecting other enzymes or signaling pathways. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which can limit its efficacy in some experimental settings.
Future Directions
There are several future directions for research on 3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea. One potential area of investigation is the development of more potent and selective inhibitors of 20-HETE synthesis. Another area of interest is the exploration of the role of 20-HETE in other diseases, such as diabetes and neurodegenerative disorders. Additionally, the use of this compound in combination with other therapeutic agents could be explored to enhance its efficacy and reduce potential side effects.
Scientific Research Applications
3-{4-[1-(Hydroxyimino)ethyl]phenyl}-1-phenylurea has been extensively studied in the context of cardiovascular diseases, cancer, and inflammation. In cardiovascular diseases, this compound has been shown to reduce blood pressure, improve endothelial function, and protect against myocardial ischemia-reperfusion injury. In cancer, this compound has been found to inhibit tumor growth and metastasis in various animal models. In inflammation, this compound has been reported to attenuate the production of pro-inflammatory cytokines and chemokines.
Safety and Hazards
properties
IUPAC Name |
1-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-11(18-20)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10,20H,1H3,(H2,16,17,19)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFHPLAACXQPQT-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




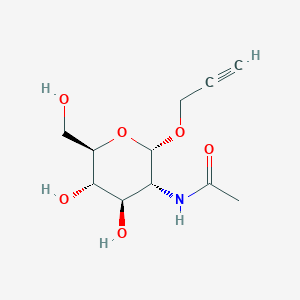

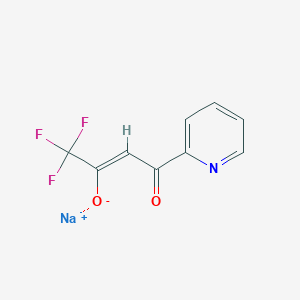
![2-[2-(2-Hydroxy-5-methylbenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3339342.png)
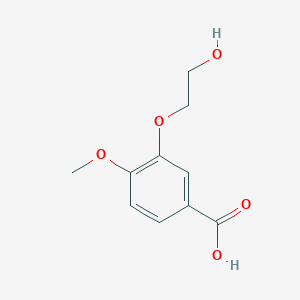
![2-[4-(hydroxyimino)piperidin-1-yl]-N-methylacetamide](/img/structure/B3339352.png)
![3-[(2-Hydroxy-4-methylphenyl)formamido]propanoic acid](/img/structure/B3339355.png)
![N-{3-[1-(hydroxyimino)ethyl]phenyl}benzamide](/img/structure/B3339357.png)
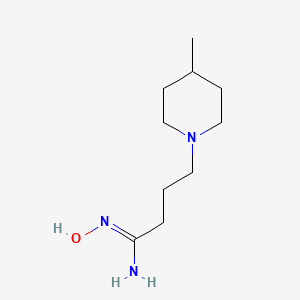
![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]benzoic acid](/img/structure/B3339374.png)
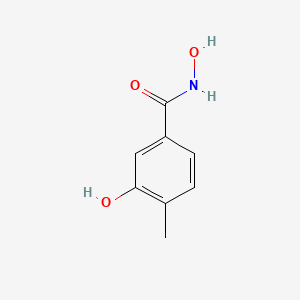

![N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide](/img/structure/B3339405.png)